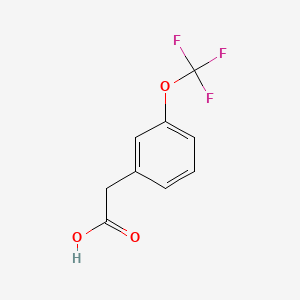
3-(Trifluoromethoxy)phenylacetic Acid
Cat. No. B1304645
Key on ui cas rn:
203302-97-0
M. Wt: 220.14 g/mol
InChI Key: NFZQVADYFXRRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08865718B2
Procedure details


3-Amino-6-chloropyridazine (55.5 g, 0.428 mol) and 3-(Trifluoromethoxy)phenylacetic acid (1.1 equiv., 0.471 mol, 104 g) were dissolved in DMF (30.0 vol., 1.66 L) in a 3000 mL three neck round-bottom flask. Addition of DIEA (1.1 equiv., 0.471 mol, 82 mL) via addition funnel was done over 5 minutes. Propylphosphonic anhydride solution (300 mL of a 50% solution in DMF, 1.1 equiv., 0.471 mol,) was charged into a 500 mL addition funnel and added dropwise to reaction solution (keeping reaction temperature≦+30° C.). The reaction usually goes to completion after 3 hours (TLC: 6:4 hexanes-ethyl acetate). Reaction mixture was then poured into 7.5% sodium bicarbonate (80.0 vol., 4.4 L) which was chilled in an ice bath. Off-white crystalline powder was filtered through a Büchner funnel, rinsed with water (20.0 vol., 1.1 L). Dried in a 50° C. vacuum to a constant weight to afford N-(6-chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide 1117: yield of 119.6 g (77%). 1H NMR (300 MHz, DMSO-d6) δ 11.63 (s, 1H), 8.38 (d, J=9.4 Hz, 1H), 7.88 (d, J=9.4 Hz, 1H), 7.52-7.27 (m, 4H), 3.90 (s, 2H).



[Compound]
Name
three
Quantity
3000 mL
Type
solvent
Reaction Step One


Name
Propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[F:9][C:10]([F:23])([F:22])[O:11][C:12]1[CH:13]=[C:14]([CH2:18][C:19](O)=[O:20])[CH:15]=[CH:16][CH:17]=1.CCN(C(C)C)C(C)C.CCCP(=O)=O.C(=O)(O)[O-].[Na+]>CN(C=O)C>[Cl:8][C:5]1[N:4]=[N:3][C:2]([NH:1][C:19](=[O:20])[CH2:18][C:14]2[CH:15]=[CH:16][CH:17]=[C:12]([O:11][C:10]([F:22])([F:9])[F:23])[CH:13]=2)=[CH:7][CH:6]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
55.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1N=NC(=CC1)Cl
|
|
Name
|
|
|
Quantity
|
104 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(OC=1C=C(C=CC1)CC(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
1.66 L
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
[Compound]
|
Name
|
three
|
|
Quantity
|
3000 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
82 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
Step Three
|
Name
|
Propylphosphonic anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCP(=O)=O
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
4.4 L
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
via addition funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise to reaction solution (keeping reaction temperature≦+30° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction
|
WAIT
|
Type
|
WAIT
|
|
Details
|
usually goes to completion after 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was chilled in an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Off-white crystalline powder was filtered through a Büchner funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with water (20.0 vol., 1.1 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dried in a 50° C. vacuum to a constant weight
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(N=N1)NC(CC1=CC(=CC=C1)OC(F)(F)F)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
